REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2(O)[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)[CH:11]=[CH:12][CH:13]=1.[OH-].[NH4+]>O>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH:15]=2)[CH:11]=[CH:12][CH:13]=1 |f:2.3|
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Name
|
|
Quantity
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4.075 L
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Type
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reactant
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Smiles
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P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1.015 kg
|
Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)C1(CCN(CC1)C)O
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Name
|
|
Quantity
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8.5 L
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Type
|
reactant
|
Smiles
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[OH-].[NH4+]
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Name
|
|
Quantity
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4 L
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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adjusted to approximately 50° C
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Type
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TEMPERATURE
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Details
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while maintaining the temperature of the reaction mixture above 50° C
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Type
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EXTRACTION
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Details
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The resulting aqueous solution was extracted at 60° C. with 1.25 liters of hexane three times
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Type
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WASH
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Details
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washed twice with 1 liter of water, once with 0.5 liters of saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over 250 g of anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
Evaporation of the volatiles under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 862.5 g | |
YIELD: PERCENTYIELD | 97.9% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |